molecular formula C15H19AsN2O3 B14644882 3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid CAS No. 51908-92-0

3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid

Cat. No.: B14644882
CAS No.: 51908-92-0
M. Wt: 350.24 g/mol
InChI Key: HCUINKSHSSJPDP-UHFFFAOYSA-N
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Description

3-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid is a complex organic compound that features both an aryl group and an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-(4-methylphenyl)arsanyl]aniline typically involves the reaction of 4-methylphenylarsine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors are used to maintain the required temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl-(4-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Reduced arsenic compounds.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-[Ethyl-(4-methylphenyl)arsanyl]aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Ethyl-(4-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylarsine: A precursor in the synthesis of 3-[Ethyl-(4-methylphenyl)arsanyl]aniline.

    Ethylamine: Another precursor used in the synthesis.

    Arsenic Trioxide: A related compound with significant biological activity.

Properties

CAS No.

51908-92-0

Molecular Formula

C15H19AsN2O3

Molecular Weight

350.24 g/mol

IUPAC Name

3-[ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid

InChI

InChI=1S/C15H18AsN.HNO3/c1-3-16(13-9-7-12(2)8-10-13)14-5-4-6-15(17)11-14;2-1(3)4/h4-11H,3,17H2,1-2H3;(H,2,3,4)

InChI Key

HCUINKSHSSJPDP-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC(=C2)N.[N+](=O)(O)[O-]

Origin of Product

United States

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